molecular formula C11H14N2O2S B13326398 1-(2-(Methylsulfonyl)ethyl)-1H-indol-6-amine

1-(2-(Methylsulfonyl)ethyl)-1H-indol-6-amine

Cat. No.: B13326398
M. Wt: 238.31 g/mol
InChI Key: OKSHEBHNSKLPLA-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)ethyl)-1H-indol-6-amine is a compound that belongs to the indole family, characterized by its indole core structure with a methylsulfonyl ethyl group attached at the 2-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylsulfonyl)ethyl)-1H-indol-6-amine typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the methylsulfonyl ethyl group and the amine group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct functional groups are introduced at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to enhance yield and purity. The use of high-pressure liquid chromatography (HPLC) and other purification methods ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylsulfonyl)ethyl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2-(Methylsulfonyl)ethyl)-1H-indol-6-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing cellular pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-(2-(Methylsulfonyl)ethyl)-1H-indol-6-amine is unique due to its specific functional groups and their positions on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

1-(2-methylsulfonylethyl)indol-6-amine

InChI

InChI=1S/C11H14N2O2S/c1-16(14,15)7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3

InChI Key

OKSHEBHNSKLPLA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1C=CC2=C1C=C(C=C2)N

Origin of Product

United States

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